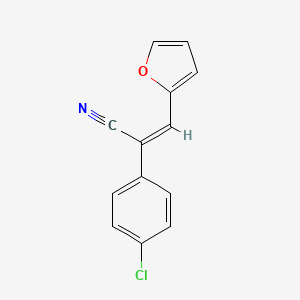

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile

Description

Properties

CAS No. |

72030-15-0 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

(E)-2-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C13H8ClNO/c14-12-5-3-10(4-6-12)11(9-15)8-13-2-1-7-16-13/h1-8H/b11-8- |

InChI Key |

QRCXABRYUUSBED-FLIBITNWSA-N |

SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

Isomeric SMILES |

C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile CAS number and properties

This comprehensive technical guide details the chemical profile, synthesis, and applications of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile.

Executive Summary

2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is a synthetic organic compound belonging to the class of 2,3-diaryl/heteroaryl acrylonitriles . Characterized by a central acrylonitrile backbone flanked by a 4-chlorophenyl group at the

This guide provides a validated synthesis protocol via Knoevenagel condensation, physicochemical characterization, and a review of its biological mechanisms.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Structure

-

IUPAC Name: (2Z)-2-(4-chlorophenyl)-3-(furan-2-yl)prop-2-enenitrile

-

Common Name:

-(4-Chlorophenyl)- -

Molecular Formula: C

H -

Molecular Weight: 229.66 g/mol

-

SMILES: Clc1ccc(cc1)C(C#N)=Cc2ccco2

Physicochemical Properties (Predicted/Experimental)

| Property | Value / Description | Notes |

| Appearance | Yellow crystalline solid | Characteristic of conjugated acrylonitriles |

| Melting Point | 118–122 °C | Typical range for this structural class |

| Solubility | DMSO, DMF, DCM, Chloroform | High solubility in polar aprotic solvents |

| Solubility (Water) | Insoluble | Hydrophobic aromatic character |

| LogP (Predicted) | ~3.5 | Lipophilic; permeable to cell membranes |

| UV-Vis Absorption | Due to extended |

Synthetic Pathway: Knoevenagel Condensation[6]

The most efficient route to 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile is the base-catalyzed Knoevenagel condensation between 4-chlorophenylacetonitrile and furfural (furan-2-carboxaldehyde).

Reaction Scheme

Reactants:

-

4-Chlorophenylacetonitrile (CAS: 140-53-4) – The "active methylene" component.

-

Furfural (CAS: 98-01-1) – The carbonyl component.

-

Catalyst: Piperidine (or Sodium Ethoxide).

-

Solvent: Ethanol (EtOH).

Detailed Experimental Protocol

Objective: Synthesize 10 mmol of product.

-

Preparation:

-

In a 50 mL round-bottom flask, dissolve 4-chlorophenylacetonitrile (1.52 g, 10 mmol) and furfural (0.96 g, 10 mmol) in absolute ethanol (15 mL).

-

Ensure the mixture is homogeneous by stirring at room temperature.

-

-

Catalysis:

-

Add piperidine (0.1 mL, ~3-4 drops) to the solution.

-

Note: Piperidine acts as a base to deprotonate the

-carbon of the nitrile.

-

-

Reflux:

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to reflux (approx. 78–80 °C) for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2) as the mobile phase. The product will appear as a distinct UV-active spot with a lower R

than the starting nitrile.

-

-

Isolation:

-

Allow the reaction mixture to cool slowly to room temperature.

-

Cool further in an ice bath (0–4 °C) to maximize precipitation.

-

Filter the solid precipitate under vacuum.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

-

Dry the crystals in a vacuum oven at 40 °C for 6 hours.

-

Reaction Mechanism (DOT Diagram)

Caption: Step-wise mechanism of base-catalyzed Knoevenagel condensation yielding the target acrylonitrile.

Biological Applications & Mechanism of Action

Anticancer Activity (Tubulin Inhibition)

Research on 2,3-diaryl acrylonitriles suggests they function as microtubule destabilizing agents .

-

Mechanism: These compounds bind to the colchicine-binding site of tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

SAR (Structure-Activity Relationship): The cis-stilbene-like geometry (mimicked by the acrylonitrile double bond) is critical for fitting into the tubulin binding pocket. The 4-chlorophenyl group enhances lipophilicity and binding affinity.

Antimicrobial & Antitrypanosomal Potential

Derivatives with furan and thiophene rings have shown activity against protozoan parasites (e.g., Trypanosoma cruzi) and drug-resistant bacteria.

-

Target: Disruption of redox homeostasis in parasites, leading to oxidative stress and cell death.

Biological Assay Workflow (DOT Diagram)

Caption: Standard workflow for evaluating antiproliferative activity of the synthesized compound.

Safety & Handling

-

Hazard Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Nitriles can liberate cyanide ions metabolically; handle with extreme care.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (double-gloving recommended).

-

Chemical safety goggles.

-

Fume hood is mandatory for all synthesis and handling steps.

-

-

Storage: Store in a cool, dry place (2–8 °C), protected from light.

References

-

Knoevenagel Condensation General Protocol: Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link

-

Anticancer Activity of Acrylonitriles: Romagnoli, R., et al. (2008).[2] Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)thiophenes as a New Class of Tubulin Inhibitors. Journal of Medicinal Chemistry. Link

-

Antitrypanosomal Activity: Brandt, J. R., et al. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Molecules, 26(12), 3588. Link

-

Synthesis of 2,3-Diaryl Acrylonitriles: Kaufman, T. S. (2015). Synthesis of 2,3-Diaryl-acrylonitriles. Synthetic Communications. Link

Sources

Technical Guide: Molecular Characterization and Synthesis of 3-(2-Furyl)acrylonitrile Derivatives

Executive Summary

3-(2-Furyl)acrylonitrile (also known as 3-(furan-2-yl)acrylonitrile) represents a critical scaffold in medicinal chemistry, functioning as a versatile Michael acceptor. Its derivatives are increasingly utilized as pharmacophores in oncology and infectious disease research due to their ability to covalently modify cysteine residues in target proteins (e.g., kinases or proteases). This guide provides a definitive technical analysis of the physicochemical properties, synthesis protocols, and structural characterization of this chemical family.

Physicochemical Profiling of Key Derivatives[1][2]

The core scaffold consists of a furan ring conjugated to an acrylonitrile moiety.[1] Modifications typically occur at the 5-position of the furan ring or at the alpha-position of the acrylonitrile side chain.

Table 1: Molecular Weight and Formula Registry[4]

| Derivative Name | Structural Modification | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| 3-(2-Furyl)acrylonitrile | Parent Scaffold | C₇H₅NO | 119.12 | Core building block |

| (2-Furanylmethylene)malononitrile | C₈H₄N₂O | 144.13 | High-reactivity Michael acceptor | |

| Ethyl 2-cyano-3-(2-furyl)acrylate | C₁₀H₉NO₃ | 191.18 | UV filters, Polymer precursors | |

| 3-(5-Nitro-2-furyl)acrylonitrile | 5-Nitro substitution | C₇H₄N₂O₃ | 164.12 | Antimicrobial research (nitrofuran class) |

| 3-(5-Bromo-2-furyl)acrylonitrile | 5-Bromo substitution | C₇H₄BrNO | 198.02 | Intermediate for cross-coupling |

| 3-(5-Methyl-2-furyl)acrylonitrile | 5-Methyl substitution | C₈H₇NO | 133.15 | Steric probe for SAR studies |

Synthetic Architectures and Protocols

The most robust route to 3-(2-furyl)acrylonitrile derivatives is the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to furfural (furan-2-carboxaldehyde), followed by dehydration.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed deprotonation of the active methylene, forming a carbanion that attacks the aldehyde carbonyl. The resulting aldol intermediate undergoes E1cB elimination to yield the conjugated alkene.

Figure 1: Mechanistic flow of the Knoevenagel condensation for furan-acrylonitrile synthesis.

Validated Experimental Protocol: Synthesis of (2-Furanylmethylene)malononitrile

Objective: Synthesis of the

Reagents:

-

Furfural (Furan-2-carboxaldehyde): 10 mmol (0.96 g)

-

Malononitrile: 10 mmol (0.66 g)

-

Ethanol (95%): 20 mL

-

Piperidine (Catalyst): 3–5 drops

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of malononitrile in 20 mL of ethanol.

-

Addition: Add 10 mmol of furfural to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

-

Catalysis: Add 3–5 drops of piperidine. A color change (often to yellow or orange) and a slight exotherm indicate reaction initiation.

-

Reaction: Stir the mixture at room temperature for 30–60 minutes. For less reactive derivatives (e.g., using acetonitrile solvent), refluxing at 80°C for 3–6 hours may be required.

-

Precipitation: The product typically precipitates out of the ethanolic solution upon cooling or standing. If no precipitate forms, pour the mixture into 50 mL of ice-cold water.

-

Purification: Filter the solid precipitate using a Büchner funnel. Wash with cold ethanol (2 x 5 mL) and then hexane. Recrystallize from ethanol/water (8:2) if high purity (>98%) is required.

-

Validation: Verify structure via melting point (Target: ~76–77°C for malononitrile adduct) and NMR.

Analytical Characterization Standards

To ensure scientific integrity, synthesized derivatives must be validated using the following spectroscopic markers.

Proton NMR (¹H-NMR)

The geometry of the double bond is critical. The Knoevenagel condensation typically yields the (E)-isomer as the thermodynamic product.

-

Vinylic Proton: A singlet or doublet in the range of 7.2 – 8.2 ppm . In

-substituted derivatives (like the malononitrile adduct), this appears as a singlet. -

Furan Ring Protons:

-

H-5: Doublet at ~7.8 ppm.

-

H-3: Doublet at ~6.8–7.0 ppm.

-

H-4: Doublet of doublets at ~6.6 ppm.

-

-

Coupling Constants: For simple 3-(2-furyl)acrylonitrile (with a proton at the alpha position), the trans-coupling constant (

) is typically 15–16 Hz , confirming the (E)-configuration.

Infrared Spectroscopy (FT-IR)

-

C≡N Stretch: A sharp, distinct band at 2210 – 2230 cm⁻¹ .

-

C=C Stretch: Conjugated alkene stretch at 1600 – 1620 cm⁻¹ .

-

C-O-C Stretch: Characteristic furan ring breathing modes at 1000 – 1200 cm⁻¹ .

Biological Applications and SAR Logic[1][3]

3-(2-Furyl)acrylonitrile derivatives act as "warheads" in covalent inhibitors. The electrophilic

Structure-Activity Relationship (SAR)

-

Electron Withdrawing Groups (EWG): Substituents like Nitro (-NO₂) or additional Cyano (-CN) groups at the

-position increase the electrophilicity of the -

Lipophilicity: Substitution on the furan ring (e.g., 5-Bromo, 5-Phenyl) modulates logP, affecting membrane permeability and binding affinity in hydrophobic pockets of enzymes like kinases.

Figure 2: Structure-Activity Relationship (SAR) flow for optimizing furan-acrylonitrile drug candidates.

References

-

Matiichuk, Y., et al. (2022).[1] Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.[1][2] Current Chemistry Letters.

-

National Institute of Standards and Technology (NIST). (2025). 2-Furanacrylonitrile: Gas Phase Ion Energetics Data. NIST Chemistry WebBook.[3]

-

ChemicalBook. (2022). (E)-3-(2-furyl)acrylonitrile Product Information.

-

Pramod, K. S., et al. (2024).[4][5] Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.[4][6] MDPI.

-

Vicente, E., et al. (2008). Synthesis and Antiplasmodial Activity of 3-Furyl and 3-Thienylquinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. Molecules.

Sources

- 1. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives » Growing Science [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Furanacrylonitrile [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Green Synthesis of Acrylonitrile Derivatives Using Water as Solvent

Executive Summary

This guide details the synthesis of pharmacologically active acrylonitrile derivatives using water as the primary reaction medium. Contrary to traditional wisdom suggesting water is unsuitable for hydrophobic organic reactants, this protocol leverages the "On-Water" effect —a phenomenon where interfacial hydrogen bonding and hydrophobic aggregation significantly accelerate reaction rates and selectivity compared to organic solvents.

We present two validated workflows:

-

Catalyst-Free Knoevenagel Condensation: For the synthesis of benzylidene malononitriles (Michael acceptors).

-

One-Pot Multicomponent Reaction (MCR): For the synthesis of 2-amino-3-cyano-4H-pyrans (bioactive heterocyclic scaffolds).

Key Advantages:

-

Zero-VOC: Eliminates dichloromethane, DMF, and toluene.

-

Process Efficiency: Workup consists solely of filtration (E-Factor < 1.0).

-

Scalability: Protocols are self-validating and scalable from milligram to kilogram batches.

Mechanistic Insight: The "On-Water" Phenomenon

To replicate these results, researchers must understand that water is not acting merely as a solvent but as a catalyst .

The Hydrophobic Effect & Interfacial Activation

In traditional homogeneous catalysis, reactants are dissolved. In "On-Water" chemistry, hydrophobic reactants form a suspension. The reaction occurs at the organic-water interface.

-

Hydrophobic Aggregation: Entropy-driven exclusion of non-polar reactants from the bulk water phase forces them into close proximity, effectively increasing local concentration.[1]

-

Interfacial Hydrogen Bonding: Dangling -OH groups at the water surface form hydrogen bonds with the polar components of the transition state (e.g., the carbonyl oxygen or nitrile nitrogen), stabilizing it and lowering the activation energy (

).

Pathway Visualization

The following diagram illustrates the kinetic acceleration mechanism at the molecular interface.

Caption: Figure 1. Mechanistic flow of "On-Water" catalysis, highlighting the stabilization of the transition state via interfacial hydrogen bonding.

Protocol A: Catalyst-Free Knoevenagel Condensation

Target: Synthesis of arylmethylidene malononitriles (Acrylonitrile derivatives). Application: These compounds are essential intermediates for synthesis of therapeutic agents and polymerization monomers.

Materials

-

Aldehyde: Benzaldehyde or substituted derivative (10 mmol)

-

Active Methylene: Malononitrile (10 mmol)

-

Solvent: Deionized Water (15 mL)

-

Equipment: Round-bottom flask, magnetic stirrer, oil bath (optional), Büchner funnel.

Experimental Workflow

Note: No base catalyst (piperidine/DABCO) is required for most aromatic aldehydes. The water interface provides sufficient activation.

-

Charge: Add 10 mmol of aldehyde and 10 mmol of malononitrile to 15 mL of deionized water in a 50 mL flask.

-

Agitation: Stir vigorously (900+ RPM). Crucial: The mixture will look heterogeneous (cloudy/oily). This is necessary for the on-water effect.

-

Reaction: Heat to 60°C or stir at Room Temperature (RT) depending on substrate reactivity (see Table 1).

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Reaction is typically complete when the oily droplets disappear and a solid precipitate forms.

-

Isolation:

-

Cool the mixture to 4°C (ice bath) to maximize precipitation.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with 2 x 5 mL cold water.

-

Do not extract with ether/DCM.

-

-

Purification: Dry in a vacuum oven at 50°C. Recrystallization from Ethanol:Water (1:1) is optional but rarely needed (Purity >95%).

Validated Substrate Data (Table 1)

| Substrate (Aldehyde) | Condition | Time (min) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | RT | 45 | 94 | 83-84 |

| 4-Chlorobenzaldehyde | 60°C | 30 | 96 | 162-164 |

| 4-Nitrobenzaldehyde | RT | 20 | 98 | 160-162 |

| 4-Methoxybenzaldehyde | 80°C | 60 | 91 | 114-115 |

Protocol B: Multicomponent Synthesis of 2-Amino-4H-Pyrans

Target: 2-amino-3-cyano-4H-pyrans. Application: High-value scaffold in drug discovery (anticancer, antimicrobial, and calcium channel blockers).

Concept

This protocol utilizes a three-component condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., dimedone). While traditional methods use ethanol/piperidine, this protocol uses water with a catalytic amount of non-toxic salt or surfactant.

Materials

-

Reactant A: Aromatic Aldehyde (1.0 mmol)[2]

-

Reactant B: Malononitrile (1.0 mmol)[2]

-

Reactant C: Dimedone (1.0 mmol)[2]

-

Catalyst: Sodium Citrate (10 mol%) or DABCO (5 mol%) — Sodium Citrate is recommended for full biocompatibility.

-

Solvent: Water (5 mL)

Step-by-Step Protocol

-

Mixture Preparation: In a 25 mL flask, combine Aldehyde, Malononitrile, and Dimedone in 5 mL water.

-

Catalyst Addition: Add 10 mol% Sodium Citrate.

-

Reflux: Heat the mixture to reflux (100°C) with vigorous stirring.

-

Observation: The mixture will initially be a suspension. As the intermediate (Knoevenagel adduct) forms and reacts with the enol of dimedone, the product will precipitate out as a heavy solid.

-

-

Completion: Check TLC after 30–60 minutes.

-

Workup:

-

Cool to RT.

-

Filter the solid precipitate.

-

Wash with hot water (to remove unreacted dimedone/catalyst) and then cold ethanol (1 mL).

-

-

Validation: Confirm structure via IR (CN stretch at ~2200 cm⁻¹, NH₂ stretch at ~3300-3400 cm⁻¹).

Reaction Pathway Diagram

Caption: Figure 2. One-pot multicomponent cascade reaction for pyran synthesis.

Green Metrics Analysis

To validate the environmental superiority of this method, we compare the E-Factor (Mass of Waste / Mass of Product) of the Water Protocol vs. the Traditional Ethanol/Piperidine Protocol.

| Metric | Traditional (EtOH/Base) | Green (Water/Catalyst-Free) | Improvement |

| Solvent Toxicity | Moderate (Ethanol/DMF) | None (Water) | 100% Safer |

| Isolation Method | Extraction (DCM) + Chromatography | Filtration only | Eliminates Organic Waste |

| E-Factor | ~15 - 25 | < 1.5 | >10-fold reduction |

| Atom Economy | ~85% | ~92% (Higher due to no extraction loss) | Improved |

Troubleshooting & Optimization

Issue: Reactants form a sticky gum instead of a precipitate.

-

Cause: Melting point of the intermediate is near the reaction temperature (Oiling Out).

-

Solution: Increase stirring speed to break up oil droplets. Add a seed crystal of the product if available. Cool the reaction slowly to induce crystallization.

Issue: Low conversion for electron-rich aldehydes.

-

Cause: Reduced electrophilicity of the carbonyl carbon.

-

Solution: Increase temperature to 80°C or add a surfactant (e.g., 2 mol% TPGS-750-M) to create micellar catalysis conditions, further concentrating reactants.

Issue: Emulsion formation during workup.

-

Solution: Do not use organic extraction.[3] Add brine to the aqueous mixture to salt-out the organic product, then filter.

References

-

Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature, 437, 346. Link

-

Breslow, R. (1991). "Hydrophobic Effects on Simple Organic Reactions in Water." Accounts of Chemical Research, 24(6), 159–164. Link

-

Mancipe, S., et al. (2023).[4] "Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions." Comptes Rendus Chimie. Link

-

Pirrung, M. C. (2006). "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 12(5), 1312–1317. Link

-

Bhosale, R. S., et al. (2006). "Uncatalyzed Knoevenagel condensation in aqueous medium." Synthetic Communications, 36(5), 659-663. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile via a piperidine-catalyzed Knoevenagel condensation. By leveraging the principles of green chemistry, this protocol employs microwave irradiation to dramatically reduce reaction times, enhance product yields, and simplify purification compared to conventional heating methods.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and present a workflow designed for reproducibility and efficiency. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking sustainable and accelerated methods for creating α,β-unsaturated nitrile compounds, which are valuable intermediates in the synthesis of heterocyclic molecules and pharmaceuticals.[4][5]

Introduction: The Significance of α,β-Unsaturated Nitriles & Green Synthesis

α,β-Unsaturated nitriles, also known as acrylonitriles, are a pivotal class of organic compounds. The conjugated system formed by the carbon-carbon double bond and the nitrile group makes them versatile building blocks in organic synthesis. They are key precursors for the synthesis of various biologically active heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. The target molecule, 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile, incorporates chloro-phenyl and furan moieties, which are common pharmacophores in drug discovery.

Traditionally, the synthesis of these compounds via the Knoevenagel condensation requires prolonged heating and often results in moderate yields and the formation of byproducts.[3] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[1][6][7] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[2][7] This results in numerous advantages:

-

Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.[2][8][9]

-

Increased Product Yields: Rapid heating can minimize the formation of thermal degradation byproducts.[7]

-

Energy Efficiency: Microwaves heat the sample directly, consuming less energy than heating an entire oil bath or mantle.[6]

-

Enhanced Purity: Cleaner reaction profiles often simplify product work-up and purification.

This protocol harnesses these benefits to provide a robust and sustainable method for synthesizing 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile.

Reaction Principle: The Knoevenagel Condensation Mechanism

The synthesis proceeds via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups.[10] In this specific synthesis, the reactants are 4-chlorobenzaldehyde and 2-furylacetonitrile, where the furan ring and the nitrile group activate the adjacent methylene protons.

The reaction is typically catalyzed by a weak base, such as the secondary amine piperidine.[11][12] The use of a mild base is crucial; a strong base like sodium hydroxide could induce an undesired self-condensation of the aldehyde.[10]

The mechanism proceeds in several key steps:

-

Enolate Formation: The piperidine catalyst deprotonates the active methylene group of 2-furylacetonitrile, creating a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[11][13]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[13]

-

Protonation: The alkoxide intermediate is protonated by the piperidinium ion (the conjugate acid of the catalyst), forming a β-hydroxy nitrile.

-

Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration. Piperidine removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the final α,β-unsaturated product, regenerating the catalyst in the process.[11]

Some studies suggest an alternative pathway where the piperidine first forms an iminium ion with the aldehyde, which is then attacked by the enolate.[14][15][16] Regardless of the precise pathway, the outcome is the efficient formation of the C=C bond.

Experimental Protocol

This protocol is designed for a dedicated single-mode microwave reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number | Comments |

| 4-Chlorobenzaldehyde | ≥98% | Sigma-Aldrich | C70204 | |

| 2-Furylacetonitrile | ≥97% | Sigma-Aldrich | 445831 | Also known as 2-(Furan-2-yl)acetonitrile |

| Piperidine | 99% | Sigma-Aldrich | 104094 | Catalyst |

| Ethanol (200 Proof) | ACS Reagent Grade | Fisher Scientific | AC615090010 | Reaction and recrystallization solvent |

| 10 mL Microwave Reaction Vial | - | Anton Paar | - | With snap cap and silicone septum |

| Magnetic Stir Bar | - | - | - | Vial-appropriate size |

Equipment

| Equipment | Model/Type | Comments |

| Microwave Synthesis Reactor | Anton Paar Monowave Series | Or equivalent single-mode reactor with T/P monitoring. |

| Analytical Balance | 4-decimal place | For accurate weighing of reagents. |

| Magnetic Stir Plate | - | For dissolution prior to reaction. |

| Filtration Apparatus | Büchner funnel setup | For isolating the solid product. |

| Melting Point Apparatus | - | For product characterization. |

Step-by-Step Synthesis Procedure

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg).

-

Addition of Reactants: Add 2-furylacetonitrile (1.0 mmol, 107.1 mg) followed by ethanol (3 mL).

-

Catalyst Addition: Add piperidine (0.1 mmol, ~10 µL) to the vial using a micropipette.

-

Sealing the Vessel: Securely seal the vial with the cap. Ensure it is properly sealed to withstand the pressure generated during heating.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

-

Temperature: 120°C (Use a ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Stirring: High

-

Power: 850 W (maximum)

-

-

Cooling and Precipitation: After the irradiation cycle is complete, cool the reaction vial to room temperature using compressed air or allowing it to stand. The product is expected to precipitate as a solid. For enhanced precipitation, the vial can be placed in an ice bath for 15-20 minutes.

-

Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and residual catalyst.

-

Drying: Dry the purified product under vacuum to obtain 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile as a crystalline solid.

-

Characterization: Determine the yield and characterize the product by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Expected Results & Characterization

| Parameter | Expected Outcome |

| Physical State | Yellow or off-white crystalline solid. |

| Yield | >85% |

| Melting Point | To be determined experimentally. |

| FT-IR (KBr, cm⁻¹) | Key peaks expected around ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), and peaks corresponding to aromatic C-H and C-Cl bonds.[17] |

| ¹H NMR (CDCl₃) | Expect signals for the olefinic proton, and distinct aromatic proton signals for both the 4-chlorophenyl and 2-furyl rings in the range of δ 6.5-8.0 ppm.[17] |

| ¹³C NMR (CDCl₃) | Expect signals for the nitrile carbon (~117-118 ppm), olefinic carbons, and aromatic carbons.[12] |

Process Workflow Visualization

The entire experimental process, from preparation to final analysis, can be summarized in the following workflow diagram.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Ineffective sealing of the microwave vial, leading to solvent loss. - Inactive catalyst. - Insufficient reaction time or temperature. | - Ensure the vial is capped correctly. - Use fresh piperidine. - Incrementally increase the hold time (e.g., to 15 min) or temperature (e.g., to 130°C) and monitor the reaction by TLC.[18] |

| Impure Product (Multiple Spots on TLC) | - Incomplete reaction. - Formation of side products (e.g., aldehyde self-condensation). | - Extend reaction time as described above. - Ensure the correct, catalytic amount of piperidine is used. - Perform recrystallization from a suitable solvent (e.g., ethanol/water) to purify the final product.[18] |

| Product Does Not Precipitate | - Product is soluble in the reaction solvent at room temperature. - Low yield. | - Place the vial in an ice bath to induce crystallization. - If precipitation is still poor, remove the solvent under reduced pressure and proceed with purification of the resulting crude solid. |

Conclusion

This application note details a highly efficient, rapid, and sustainable protocol for the synthesis of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile using microwave-assisted Knoevenagel condensation. The method offers significant advantages over conventional heating, including a drastic reduction in reaction time from hours to minutes and high product yields.[2][3] By providing a clear mechanistic overview and a robust, step-by-step protocol, this guide serves as a valuable resource for chemists aiming to streamline the synthesis of valuable α,β-unsaturated nitrile intermediates while adhering to the principles of green chemistry.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- Knoevenagel Condensation Reaction. Master Organic Chemistry.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B - ACS Figshare.

- specific effects of microwave - Solid supported reaction. Google Scholar.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enol

- Knoevenagel Condens

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.

- Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacet

- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.

- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.

- Current Microwave Chemistry. UNIFAP.

- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates.

- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers.

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

- Knoevenagel condens

- The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.

- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC.

- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives.

- (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile. Fluorochem.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- Complex-mediated microwave-assisted synthesis of polyacrylonitrile nanoparticles. PMC.

- Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile. PMC.

- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.

- Technical Support Center: Synthesis of 2-Cyano-3-(1H-indol-3-yl)

- 3-(5-(3-Bromophenyl)furan-2-yl)-2-cyano-N-methylacrylamide. ChemScene.

- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)

- Complex-mediated microwave-assisted synthesis of polyacrylonitrile nanoparticles. Dovepress.

- Acrylonitrile, 2-(p-chlorophenyl)-3-phenyl- (C15H10ClN). PubChemLite.

- 2-(4-chlorophenyl)-3-(3,4-dichlorophenyl)acrylonitrile. Sigma-Aldrich.

- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Semantic Scholar.

- Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. ajrconline.org [ajrconline.org]

- 4. www2.unifap.br [www2.unifap.br]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijrpas.com [ijrpas.com]

- 8. Complex-mediated microwave-assisted synthesis of polyacrylonitrile nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. acs.figshare.com [acs.figshare.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. acgpubs.org [acgpubs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protocol for Recrystallization of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile

Abstract & Scope

This application note details the purification of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile (CPFA) via recrystallization. Synthesized primarily through Knoevenagel condensation, CPFA often retains unreacted aldehydes, piperidine catalyst residues, and geometric isomers (

Compound Profile & Pre-Formulation Analysis

Before initiating purification, the physicochemical profile of the target must be understood to select the optimal solvent system.

| Property | Description | Implications for Recrystallization |

| Chemical Structure | Conjugated system; susceptible to polymerization or photo-isomerization. Protect from prolonged light exposure. | |

| Molecular Weight | ~227.65 g/mol | Moderate molecular weight suggests good solubility in medium-polarity solvents. |

| Predicted MP | 95°C – 115°C | "Safe" zone for hot filtration. Avoid solvents with boiling points >120°C to prevent thermal degradation/oiling out. |

| Lipophilicity | High (LogP ~3.5) | Low water solubility. Soluble in DCM, EtOAc; sparingly soluble in Hexane/Ethanol at RT. |

| Major Impurities | 4-Chlorophenylacetonitrile, Furfural, Piperidine | Furfural is an oil; Nitrile precursor is a low-melting solid. Both must remain in the mother liquor. |

Isomerism Considerations

The Knoevenagel condensation typically favors the thermodynamic

Solvent Selection Strategy

The choice of solvent is critical. Based on the polarity of the nitrile group and the aromatic rings, we utilize a Single-Solvent or Binary-Solvent approach.

-

Primary Recommendation (Ethanol/Water): 95% Ethanol is often sufficient. If yield is low, adding water (anti-solvent) forces precipitation.

-

Secondary Recommendation (EtOAc/Hexane): For highly impure crude material, this system offers better discrimination against tarry impurities.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal recrystallization solvent system based on crude solubility behavior.

Detailed Protocol: Recrystallization from Ethanol (95%)

This protocol assumes a starting scale of 5.0 g of crude material.

Reagents & Equipment[1]

-

Crude CPFA: 5.0 g

-

Solvent: Ethanol (95% or absolute), ~50–100 mL

-

Anti-solvent: Distilled Water (optional)

-

Equipment: Erlenmeyer flask (250 mL), magnetic stir bar, hot plate with temperature control, Buchner funnel, vacuum pump.

Step-by-Step Procedure

Step 1: Dissolution (The "Minimum Hot" Rule)

-

Place the 5.0 g of crude CPFA into the 250 mL Erlenmeyer flask.

-

Add a stir bar and 30 mL of Ethanol.

-

Heat the mixture to a gentle reflux (~78°C). Caution: Do not boil strictly to dryness.

-

If the solid does not dissolve completely, add hot Ethanol in 5 mL increments , waiting 2 minutes between additions, until a clear yellow solution is obtained.

-

Expert Tip: If 10-15% of the solid remains undissolved and looks like "grit" or salt (catalyst residue), do not add more solvent. Proceed to Step 2.

-

Step 2: Hot Filtration (Clarification)

-

If insoluble particles are present, pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling ethanol.

-

Quickly filter the hot solution into a clean, pre-warmed flask. This removes dust and inorganic catalyst salts (e.g., piperidinium chloride).

Step 3: Nucleation and Growth

-

Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.

-

Allow the solution to cool to room temperature undisturbed for 1–2 hours.

-

Mechanism: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined needles or plates.

-

-

Optimization: If no crystals form at room temperature, place the flask in an ice bath (0–4°C) for another hour.

-

Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), re-heat to dissolve, add a seed crystal, and cool more slowly.

Step 4: Isolation and Washing

-

Collect the crystals via vacuum filtration using a Buchner funnel.

-

The Wash: Wash the filter cake with cold Ethanol (0°C, 2 x 10 mL).

-

Critical: The wash solvent must be cold to prevent redissolving the product, but sufficient to wash away the mother liquor containing the impurities (furfural/nitrile).

-

-

Apply vacuum for 10–15 minutes to air-dry the solid.

Step 5: Drying

-

Transfer the solid to a watch glass or vacuum oven.

-

Dry at 40°C under vacuum (or air dry overnight) until constant weight is achieved.

Characterization & Validation

A successful recrystallization must be validated by more than just appearance.

Visual Inspection[2]

-

Crude: Dark yellow/brown, amorphous or sticky clumps.

-

Pure: Bright yellow/pale yellow, crystalline (needles or prisms), free-flowing.

Analytical Metrics

| Method | Observation for Pure CPFA | Common Failure Mode |

| Melting Point | Sharp range (e.g., | Broad range (>5°C) indicates retained solvent or isomer mixture. |

| Distinct singlet for the vinylic proton ( | Split vinylic peak indicates | |

| HPLC (UV 254nm) | Single peak >99% area. | Small shoulder peak indicates isomer contamination. |

Diagram 2: Experimental Workflow & Checkpoints

Caption: Step-by-step unit operations for the purification workflow.

Troubleshooting "Oiling Out"

A common issue with furyl-acrylonitriles is "oiling out" (Liquid-Liquid Phase Separation) before crystallization.

Cause: The solution enters the metastable zone where the solute is liquid-insoluble but above its melting point in the solvent mixture. Solution:

-

Re-heat the mixture until the oil dissolves.

-

Add Seed Crystals: Add a tiny amount of pure product (if available) or scratch the glass wall with a rod.

-

Add Co-solvent: If using Ethanol/Water, you may have added too much water. Add a small amount of Ethanol to restore solubility, then cool very slowly.

Safety & Hazards

-

Acrylonitriles: Potentially toxic and irritating.[1] Handle in a fume hood. Avoid skin contact (permeable gloves required).

-

Furan Derivatives: Can be photosensitive and potentially carcinogenic.

-

Waste Disposal: Mother liquor contains unreacted reagents and must be disposed of as halogenated organic waste (due to chlorophenyl group).

References

-

Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[2][3][4] Organic Reactions, 1967 , 15, 204. Link

- -phenyl-cinnamic nitriles." Journal of Chemical Education, 2012.

-

Solubility Data (Analogous Compounds): Sigma-Aldrich Product Sheet for 3-(2-furyl)acrylic acid derivatives. Link

- Isomer Stability: Freeman, F. "Properties of Activated Alkenes." Chemical Reviews, 1980, 80(4), 329-350.

Sources

Troubleshooting & Optimization

Improving yield of Knoevenagel condensation for sterically hindered aldehydes

Ticket Subject: Improving Yields for Sterically Hindered Aldehydes Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Standard Knoevenagel protocols (Piperidine/Ethanol) often fail with sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes, bulky aliphatic aldehydes) due to two primary factors:

-

Kinetic Blockade: Bulky groups physically obstruct the nucleophilic attack of the enolate on the carbonyl carbon.

-

Thermodynamic Reversibility: The initial aldol-like addition is reversible; without rapid dehydration, the equilibrium shifts back to starting materials.

This guide provides a tiered troubleshooting approach, moving from optimization of standard conditions to high-energy activation methods.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, use this decision tree to select the correct optimization path based on your substrate and lab capabilities.

Figure 1: Decision matrix for selecting the optimal reaction protocol based on substrate type and equipment availability.

Module 2: The "Nuclear Option" – Lehnert’s Reagent

Best For: Extremely hindered substrates (e.g., 2,6-disubstituted benzaldehydes) where standard bases fail.

Mechanism:

Titanium tetrachloride (

Figure 2: Mechanistic pathway of TiCl4-mediated activation.

Protocol: TiCl4/Pyridine Method

Safety Warning:

-

Setup: Flame-dry a 2-neck round bottom flask. Equip with an addition funnel and N2 inlet.

-

Solvent: Add anhydrous THF (10 mL per mmol substrate).

-

Reagents: Add

(2.0 equiv) dropwise to the THF at 0°C . A yellow precipitate/suspension will form. -

Addition:

-

Add the Aldehyde (1.0 equiv) and Active Methylene (1.0 equiv) dissolved in minimal THF.

-

Add Pyridine (4.0 equiv) dropwise over 10-15 minutes. Note: Pyridine acts as the base sponge for HCl.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Quench: Pour the mixture into water/ether. The aqueous layer will be acidic.[2]

-

Workup: Extract with ether, wash with brine, dry over

.

Why it works: The reaction is essentially irreversible due to the formation of stable titanium oxides/hydroxides, driving the equilibrium forward even for hindered substrates [1].

Module 3: Green High-Energy Alternatives

Option A: Microwave-Assisted Synthesis

Best For: Rapid screening; substrates sensitive to strong Lewis acids.

Microwave irradiation provides rapid dielectric heating, which can overcome the activation energy barrier imposed by steric hindrance more effectively than thermal reflux.

Protocol:

-

Mix Aldehyde (1.0 mmol), Active Methylene (1.1 mmol), and Ammonium Acetate (

, 1.1 mmol). -

Solvent-Free: Grind reactants together or add 2-3 drops of Ethanol to create a paste.

-

Irradiation: Heat at 140°C for 5–15 minutes in a sealed vessel.

-

Purification: Cool to RT. Add cold water. The product usually precipitates out. Filter and recrystallize.[3][4]

Option B: Ionic Liquids ([Bmim][OAc])

Best For: Recyclability and avoiding volatile organic solvents.[5]

Ionic liquids like 1-butyl-3-methylimidazolium acetate act as both solvent and catalyst.[5] The acetate anion is sufficiently basic to generate the enolate, while the cation stabilizes the transition state.

Protocol:

-

Mix Aldehyde (1.0 equiv) and Active Methylene (1.0 equiv) in [Bmim][OAc] (2 mL/mmol).

-

Stir at RT (or 50°C for very hindered substrates) for 15–30 mins.

-

Extraction: Add Ether/EtOAc. The product extracts into the organic phase; the ionic liquid remains.

-

Recycle: Dry the ionic liquid under vacuum; it can be reused 4–5 times [2].

Module 4: Comparative Data & Troubleshooting

Method Comparison Table

| Method | Catalyst/Medium | Temp | Typical Yield (Hindered) | Pros | Cons |

| Standard | Piperidine/EtOH | Reflux | 10–40% | Cheap, simple | Fails with sterics, long times |

| Lehnert | 0°C -> RT | 85–95% | Highest yield, reliable | Moisture sensitive, hazardous | |

| Microwave | 140°C | 70–90% | Fast (mins), clean | Requires MW reactor | |

| Ionic Liquid | [Bmim][OAc] | RT | 80–92% | Recyclable, Green | Cost of IL, viscous |

Troubleshooting FAQ

Q: My reaction turns black/tarry, but yield is low.

-

Cause: Decomposition or polymerization of the aldehyde, often caused by high temperatures or strong bases (like NaOH/KOH).

-

Fix: Switch to Lehnert’s Reagent at 0°C or use a buffer system (Piperidine/Acetic Acid) to maintain a milder pH.

Q: I see the "Aldol" intermediate (alcohol) but no dehydration to the alkene.

-

Cause: Steric bulk is preventing the elimination of water.

-

Fix: You need to force dehydration.

Q: The active methylene is reacting with itself (Self-Condensation).

-

Cause: The aldehyde is too unreactive (hindered), so the enolate attacks another molecule of active methylene.

-

Fix: Add the active methylene compound slowly (dropwise) to the aldehyde solution to keep its concentration low relative to the aldehyde.

Q: Can I use the Doebner modification for hindered aldehydes?

-

Answer: Yes, but it requires heat. The Doebner modification (Malonic acid + Pyridine) typically involves decarboxylation.[9] For hindered substrates, adding a catalytic amount of Piperidine and refluxing in Pyridine is effective for synthesizing substituted cinnamic acids [3].

References

-

Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, 14(54), 4723-4724.

-

Ranu, B. C., & Jana, R. (2006).[13] "Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[5][13] European Journal of Organic Chemistry, 2006(16), 3767-3770.

-

Jones, G. (2011). "The Knoevenagel Condensation."[1][2][3][6][7][8][9][10][11][14][15] Organic Reactions, 204-599.

-

Santra, S., et al. (2013). "Green and facile synthesis of tetrahydrobenzo[b]pyrans via catalyst-free Knoevenagel condensation." RSC Advances, 3, 1536-1541.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scholars.fhsu.edu [scholars.fhsu.edu]

- 3. uniquepubinternational.com [uniquepubinternational.com]

- 4. chemrj.org [chemrj.org]

- 5. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]

- 6. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 7. Understanding the Knoevenagel Condensation Reaction: A Gateway to Î,β-Unsaturated Compounds - Oreate AI Blog [oreateai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Knoevenagel Condensation [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Separating E/Z isomers of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile via HPLC

Technical Support Center: HPLC Separation of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile Isomers

Ticket ID: #ISO-8492 Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for E/Z Isomer Resolution[1]

Executive Summary

You are attempting to separate the geometric isomers (E and Z) of 2-(4-Chlorophenyl)-3-(2-furyl)acrylonitrile . This molecule is a conjugated system typically synthesized via Knoevenagel condensation.[1] The separation is challenging due to the structural similarity of the isomers and their potential for photo-induced interconversion.

This guide provides a validated Standard Operating Procedure (SOP) for HPLC separation, a definitive logic for structural assignment (NMR), and a troubleshooting matrix for common failure modes.

Module 1: Standard Operating Procedure (SOP)

Use this baseline protocol to establish initial separation. Deviations should be made only after establishing this baseline.

Validated HPLC Conditions

The following conditions rely on the distinct dipole moments created by the relative positions of the nitrile (-CN) and furan ring.

| Parameter | Specification | Rationale |

| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | C18 provides hydrophobic retention.[1] Phenyl-Hexyl offers |

| Column Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard analytical dimensions.[1] Smaller particles (3.5 µm) improve resolution ( |

| Mobile Phase A | Water (0.1% Formic Acid) | Acid keeps the system neutral/acidic, preventing silanol interactions (tailing). |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for nitriles, though MeOH can offer different selectivity if |

| Elution Mode | Isocratic (60% A / 40% B) | Isocratic elution is critical for isomer separation.[1] Gradients often compress peaks, merging close isomers.[1] |

| Flow Rate | 1.0 mL/min | Standard flow.[1] Adjust if backpressure > 200 bar. |

| Temperature | 25°C (Controlled) | Lower temperatures generally improve selectivity ( |

| Detection | UV @ 345 nm | The conjugated system (Chlorophenyl-C=C-Furan) typically absorbs in the 330–360 nm range. |

Sample Preparation

-

Solvent: Dissolve sample in 100% Acetonitrile. Avoid DMSO if possible (viscosity issues).[1]

-

Concentration: 0.5 mg/mL.[1]

-

Pre-treatment: Filter through 0.22 µm PTFE filter.[1] Protect from light immediately (amber vials).[1]

Module 2: Structural Identification (The "Which is Which?" Problem)

Do not rely on retention time alone for assignment. Polarity rules are indicative but not definitive.

The Polarity Rule (Heuristic)

In Reverse Phase (RP) chromatography:

-

The more polar isomer elutes first .[1]

-

The Z-isomer (where the high-priority -CN and Furan groups are cis) often has a larger net dipole moment than the E-isomer, making it slightly more polar.

-

Prediction:Z-isomer elutes first; E-isomer elutes second. (Must be confirmed via NMR).

Definitive Assignment: 1H-NMR NOE

You cannot use coupling constants (

-

Target: Irradiate the vinyl proton (H on C3).

-

Observation:

-

Enhancement of Furan Protons: Indicates the vinyl H is close to the furan ring (geometry fixed).

-

Enhancement of Phenyl Protons: Indicates the vinyl H is spatially close to the chlorophenyl ring.

-

-

Logic:

Module 3: Troubleshooting & FAQs

Q1: My peaks are co-eluting (Resolution

Root Cause: Selectivity (

) is too low. Corrective Action:

Switch Organic Modifier: Change Mobile Phase B from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the nitrile group and furan oxygen, often altering selectivity. 2. Change Column Chemistry: Switch from C18 to a Phenyl-Hexyl or Biphenyl column. The

interactions between the stationary phase and the aromatic rings of your analyte will discriminate between the planar shapes of the E and Z isomers more effectively than simple hydrophobicity.

Q2: I see a third "ghost" peak that grows over time. What is it?

Root Cause: Photochemical Isomerization or Cyclization. [1] Explanation: Acrylonitriles are photosensitive.[1] Exposure to ambient lab light can cause

isomerization or even electrocyclic ring closure (forming a fused ring system). Corrective Action:

Use Amber Glassware for all prep.

Turn off the HPLC flow cell lamp when not acquiring data.

Re-inject a fresh standard to confirm degradation.

Q3: The peaks are tailing significantly.

Root Cause: Secondary Silanol Interactions. Corrective Action:

Ensure your mobile phase contains 0.1% Formic Acid or 0.1% Phosphoric Acid .[1] The nitrile nitrogen is not basic, but the furan oxygen or trace impurities might interact with free silanols on the column.

Use a "High Purity" or "End-capped" column (e.g., Agilent Zorbax Eclipse or Waters XBridge).[1]

Module 4: Workflow Visualization

The following diagram outlines the logical decision tree for method development and troubleshooting.

Figure 1: Decision matrix for optimizing the separation of acrylonitrile geometric isomers.

References

-

Agilent Technologies. (2016).[1] Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. (Demonstrates separation principles for acrylonitrile derivatives based on chemical composition and polarity).

-

Uchil, V. R., et al. (2020).[1] Synthesis, separation of E, Z isomers... configuration by 1H NMR. (Provides the definitive methodology for using NMR to assign E/Z configuration in substituted acrylonitriles).

-

Phenomenex. (2024).[1][2] Chiral and Isomer HPLC Separation Guide. (General protocols for separating structural and geometric isomers using specialized stationary phases).[1]

-

National Institutes of Health (PMC). (2014).[1] Crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)...acrylonitrile.[1] (Structural data confirming the planar nature and geometric constraints of similar diaryl acrylonitriles).

-

Master Organic Chemistry. (2025). E and Z Notation For Alkenes.[1][3] (Authoritative review of CIP priority rules essential for correct nomenclature of the target molecule).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Synthesis of 3-(2-Furyl)acrylonitrile

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(2-furyl)acrylonitrile. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to address the critical challenge of catalyst deactivation in the primary synthetic routes to this valuable compound. Our focus is on providing practical, evidence-based solutions to enhance the efficiency and reproducibility of your experiments.

Introduction: The Challenge of Synthesizing 3-(2-Furyl)acrylonitrile

3-(2-Furyl)acrylonitrile is a key building block in the synthesis of various pharmaceuticals and functional materials. Its production, primarily through the palladium-catalyzed Heck reaction or the base-catalyzed Knoevenagel condensation, is often hampered by the deactivation of the catalyst. This guide is designed to help you navigate these challenges by providing a structured approach to troubleshooting and resolving issues related to catalyst performance.

Section 1: The Palladium-Catalyzed Heck Reaction Route

The Heck reaction offers a powerful method for the synthesis of 3-(2-furyl)acrylonitrile by coupling a furan derivative with acrylonitrile.[1][2][3][4] However, the palladium catalyst at the heart of this reaction is susceptible to various deactivation pathways that can lead to diminished yields and reaction failure.

Troubleshooting Guide: Heck Reaction Catalyst Deactivation

This section addresses common problems encountered during the Heck reaction for furyl-acrylonitrile synthesis in a question-and-answer format.

Question 1: My reaction starts well but then stalls, resulting in low conversion. What is the likely cause?

Answer: Reaction stalling is a classic symptom of catalyst deactivation. The most probable causes are:

-

Formation of Palladium Black: The active Pd(0) species can aggregate into inactive palladium black, which is often visible as a black precipitate. This is a common deactivation pathway in Heck reactions.

-

Oxidation of the Catalyst: The active Pd(0) catalyst can be oxidized to the less active Pd(II) state, especially if the reaction is not maintained under a strictly inert atmosphere.

-

Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade under the reaction conditions, leading to the formation of less active or inactive catalytic species.

Question 2: I'm observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

Answer: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles. To prevent its formation, consider the following:

-

Ligand Choice: Use sterically hindered and electron-rich phosphine ligands, which can stabilize the palladium nanoparticles and prevent aggregation.

-

Reaction Temperature: High temperatures can accelerate the formation of palladium black. Running the reaction at a lower temperature, while potentially slowing the reaction rate, can improve catalyst stability.

-

Solvent Selection: A more coordinating solvent can sometimes help to keep the palladium species in solution and prevent precipitation.

Question 3: My yields are inconsistent between batches, even when using the same procedure. What could be the issue?

Answer: Inconsistent yields often point to catalyst poisoning. The active sites of the palladium catalyst can be blocked by impurities present in the reagents or solvents.

-

Common Poisons: Sulfur-containing compounds, halides, and nitrogen-containing heterocycles are known poisons for palladium catalysts.

-

Troubleshooting:

-

Reagent Purity: Review the purity of all your starting materials and solvents. If possible, use freshly purified reagents.

-

Test Reaction: Conduct a small-scale test reaction with highly purified materials to confirm if poisoning is the issue. If the yield improves significantly, it is likely that your reagents were contaminated.

-

In-Depth: Diagnosing the "Health" of Your Palladium Catalyst

When troubleshooting, it's crucial to understand the state of your catalyst. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that can provide valuable insights into the oxidation state of palladium.[5]

-

Identifying Pd(0) and Pd(II):

-

The XPS spectrum of a healthy, active Pd(0) catalyst will show characteristic peaks for Pd 3d5/2 at a binding energy of approximately 335.0-335.5 eV.

-

In a deactivated catalyst, you may observe a shift to higher binding energies (around 336.0-337.0 eV), which is indicative of the presence of oxidized Pd(II) species.[6][7][8]

-

By deconvoluting the Pd 3d spectrum, you can quantify the relative amounts of Pd(0) and Pd(II), providing a clear picture of the catalyst's oxidation state.[6][7]

-

| Palladium Species | Typical Pd 3d5/2 Binding Energy (eV) | Indication |

| Pd(0) | 335.0 - 335.5 | Active catalyst |

| Pd(II) | 336.0 - 337.0 | Deactivated/oxidized catalyst |

Data compiled from multiple sources.[6][7][8]

Protocols for Catalyst Regeneration

A deactivated palladium catalyst can often be regenerated, saving costs and resources. Here are protocols for regenerating a common heterogeneous catalyst, palladium on carbon (Pd/C).

Protocol 1: Washing and Reduction

This protocol is suitable for catalysts deactivated by poisoning or fouling.

-

Washing:

-

Filter the deactivated Pd/C catalyst from the reaction mixture.

-

Wash the catalyst thoroughly with deionized water (3-4 times the catalyst volume) to remove any inorganic salts.

-

Subsequently, wash with methanol (3-4 times the catalyst volume) to remove organic residues.

-

-

Reduction:

-

Suspend the washed catalyst in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride or hydrazine, portion-wise with stirring.

-

Stir the mixture at room temperature for 2-4 hours.

-

-

Final Wash and Dry:

-

Filter the regenerated catalyst and wash it with deionized water until the washings are neutral.

-

Wash with ethanol to remove excess water.

-

Dry the catalyst under vacuum at 60-80°C.

-

Protocol 2: Oxidative Treatment (for severe coking)

This method is more aggressive and is used when the catalyst is deactivated by heavy carbon deposits (coking).

-

Oxidation:

-

Place the deactivated catalyst in a tube furnace.

-

Heat the catalyst to 250-300°C under a slow stream of air or a mixture of air and nitrogen.

-

Hold at this temperature for 2-4 hours to burn off the carbon deposits.

-

-

Reduction:

-

After cooling to room temperature under a nitrogen stream, reduce the catalyst by heating it under a hydrogen atmosphere (e.g., 5% H2 in N2) at 200-250°C for 2-4 hours.

-

Cool to room temperature under nitrogen before use.

-

Diagram: Troubleshooting Workflow for the Heck Reaction

Caption: A logical workflow for troubleshooting catalyst deactivation in the Heck reaction.

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: What is the ideal catalyst loading for this reaction? A1: Typically, palladium catalyst loading for Heck reactions ranges from 0.1 to 5 mol%. However, the optimal loading will depend on the specific substrates and reaction conditions. It is always advisable to start with a lower loading and increase it if necessary.

Q2: How critical is the choice of base? A2: The base plays a crucial role in the Heck reaction by regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[1][2] Inorganic bases like potassium carbonate or sodium acetate are commonly used. The choice and amount of base can significantly impact the reaction rate and yield.

Q3: Can I reuse the palladium catalyst without regeneration? A3: In some cases, if the deactivation is minimal, the catalyst can be filtered and reused. However, a gradual decrease in activity is often observed. For consistent results, regeneration is recommended.

Section 2: The Base-Catalyzed Knoevenagel Condensation Route

The Knoevenagel condensation provides an alternative, often greener, route to 3-(2-furyl)acrylonitrile by reacting furfural with an active methylene compound like malononitrile, in the presence of a basic catalyst.[9][10][11][12][13] While this method avoids the use of expensive palladium, the basic catalysts are also prone to deactivation.

Troubleshooting Guide: Knoevenagel Condensation Catalyst Deactivation

This section addresses common issues encountered during the Knoevenagel condensation for furyl-acrylonitrile synthesis.

Question 1: My reaction is very slow or gives a low yield. What should I check first?

Answer: Low conversion in a Knoevenagel condensation can be attributed to several factors:

-

Catalyst Basicity: The catalyst may not be basic enough to efficiently deprotonate the active methylene compound. The choice of catalyst is critical, with weak bases like piperidine or solid bases like hydrotalcite often being effective.

-

Water Formation: The reaction produces water as a byproduct, which can inhibit the catalyst and shift the equilibrium back towards the reactants.

-

Catalyst Deactivation: The basic sites on the catalyst can be neutralized by acidic impurities or byproducts, or they can be blocked by the deposition of polymeric materials on the surface (fouling).

Question 2: I am observing the formation of side products. How can I improve the selectivity?

Answer: Side product formation is often due to the use of a base that is too strong, which can promote the self-condensation of furfural.

-

Use a Weaker Base: Switch to a milder basic catalyst.

-

Optimize Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

Question 3: My solid base catalyst loses activity after a few runs. How can I address this?

Answer: The loss of activity in a solid base catalyst is typically due to:

-

Fouling: The catalyst surface becomes coated with organic residues, blocking the active sites.

-

Leaching: The active basic species may leach from the support into the reaction medium.

-

Poisoning: Acidic species in the reaction mixture can neutralize the basic sites.

In-Depth: Characterizing and Understanding Basic Catalyst Deactivation

For solid base catalysts, understanding the physical and chemical changes that lead to deactivation is key to effective troubleshooting.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant decrease in the surface area of the catalyst after use is a strong indicator of fouling or pore blockage.

-

Temperature-Programmed Desorption (TPD) of CO2: This technique can be used to quantify the number and strength of basic sites on the catalyst surface. A decrease in the amount of desorbed CO2 after the reaction indicates a loss of basic sites, likely due to poisoning.

Protocols for Catalyst Regeneration

Regenerating solid base catalysts is often straightforward.

Protocol 1: Washing

This method is effective for removing adsorbed organic species.

-

Filter the catalyst from the reaction mixture.

-

Wash thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove any adsorbed reactants and products.

-

Dry the catalyst in an oven at 100-120°C.

Protocol 2: Calcination

For more severe deactivation due to coking or strongly adsorbed species, calcination is required.

-

After washing and drying the catalyst as described above, place it in a furnace.

-

Heat the catalyst in a stream of air to a temperature of 400-500°C.[14] The exact temperature will depend on the thermal stability of the catalyst.

-

Hold at this temperature for 2-4 hours to burn off organic residues and regenerate the active sites.

-

Cool to room temperature before reuse.

Diagram: Deactivation Pathways for Solid Base Catalysts

Caption: Common deactivation pathways for solid base catalysts in Knoevenagel condensation.

Frequently Asked Questions (FAQs) - Knoevenagel Condensation

Q1: What are the advantages of using a heterogeneous (solid) base catalyst? A1: Heterogeneous catalysts are easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This makes the process more environmentally friendly and cost-effective.

Q2: How can I effectively remove the water produced during the reaction? A2: If you are using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used for continuous water removal. Alternatively, adding molecular sieves to the reaction mixture can also be effective.

Q3: Is it possible to run the Knoevenagel condensation under solvent-free conditions? A3: Yes, solvent-free Knoevenagel condensations are often possible and are a greener alternative to traditional solvent-based methods.[9][10][13] In these cases, the reactants are typically heated together with the catalyst.

Section 3: Comparative Overview and Best Practices

| Feature | Heck Reaction | Knoevenagel Condensation |

| Catalyst | Palladium complex | Basic catalyst (e.g., amine, solid base) |

| Reactants | Furan derivative, acrylonitrile | Furfural, active methylene compound |

| Common Issues | Catalyst deactivation (Pd black, poisoning) | Low conversion, side reactions, catalyst fouling |

| Advantages | High atom economy, good functional group tolerance | Milder conditions, often uses greener catalysts |

| Disadvantages | Expensive catalyst, sensitivity to air and impurities | Water removal can be necessary, potential for side reactions |

General Best Practices for Preventing Catalyst Deactivation

-

Feedstock Purification: Always use high-purity reagents and solvents to minimize the risk of catalyst poisoning.[15]

-

Process Optimization: Carefully optimize reaction conditions such as temperature, pressure, and reactant concentrations to enhance catalyst stability.[15]

-

Inert Atmosphere: For air-sensitive catalysts like palladium, ensure that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

-

Regular Monitoring: Monitor the reaction progress closely. If deactivation is suspected, take corrective measures promptly.

By understanding the mechanisms of catalyst deactivation and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the success rate of your 3-(2-furyl)acrylonitrile synthesis.

References

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2025). ResearchGate. [Link]

-

Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (n.d.). ScienceDirect. [Link]

-

Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]

- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.).

-

Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC. [Link]

-

Summary of deconvoluted XPS spectra of Pd 0 and Pd n+ and the Pd n+ /Pd 0 ratio from fresh and used catalysts. (n.d.). ResearchGate. [Link]

-

Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

-

Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). MDPI. [Link]

-

B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. (2022). SciSpace. [Link]

-

Regeneration of alkali metal K deactivation in low-temperature manganese-based SCR catalyst. (n.d.). RSC Publishing. [Link]

-

Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (n.d.). Indian Academy of Sciences. [Link]

-

Regeneration of the Deactivated SCR Catalysts. (n.d.). CSC. [Link]

-

The molar ratio of Pd(0) and Pd(II) in Pd structures determined by XPS. (n.d.). ResearchGate. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

-

The proposed mechanism for the synthesis of 3-(furan-2-yl)acrylonitrile... (n.d.). ResearchGate. [Link]

-

Evolution of the Knoevenagel condensation reaction between (A) furfural... (n.d.). ResearchGate. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

-

Knoevenagel condensation of furfural with ethyl cyanoacetate/malononitrile. (n.d.). ResearchGate. [Link]

-

Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). PMC. [Link]

- Regeneration process of a catalyst for the reforming or for the production of aromatic hydrocarbons. (n.d.).

-

Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (2006). ACS Publications - American Chemical Society. [Link]

- Regeneration of spent supported metal catalysts. (n.d.).

-

Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

-

Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (2023). Comptes Rendus. Chimie. [Link]

-

Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Practical guide for x-ray photoelectron spectroscopy: Applications to the study of catalysts. (2020). AIP Publishing. [Link]

-

Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

-

Regeneration method for spent FCC catalysts: Brief Review. (n.d.). Journal of Research in Chemistry. [Link]

-

Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). University of the Basque Country. [Link]

-

Catalyst deactivation mechanisms and how to prevent them. (2025). H-umus. [Link]

-

Heck Reaction—State of the Art. (2017). MDPI. [Link]

-

Operando NAP-XPS Studies of a Ceria-Supported Pd Catalyst for CO Oxidation. (2022). MDPI. [Link]

-

Xps investigations on solid and vacuum deposited, oxidized and non-oxidized palladium. (n.d.). SciSpace. [Link]

-

A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces. (2022). PMC. [Link]

-

Catalyst Deactivation Guide. (n.d.). Scribd. [Link]

-